5-Nitro-2-furaldehyde diacetate
Overview
Description
5-Nitro-2-furaldehyde diacetate is a chemical compound with the molecular formula C9H9NO7 and a molecular weight of 243.17 g/mol . It is also known by several other names, including this compound and 5-nitrofurfural diacetate . This compound is characterized by its nitro group attached to a furan ring, which is further substituted with two acetate groups. It is primarily used in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
It’s known that this compound is a key component in the manufacturing of a wide variety of antimicrobial nitrofuran pharmaceuticals .
Mode of Action
It’s known that the compound is formed via the hydrolysis of nitrated furfural . This suggests that it may interact with its targets through a similar hydrolysis mechanism, leading to the production of antimicrobial nitrofuran pharmaceuticals .
Biochemical Pathways
It’s known that the compound is derived from furfural, which is produced via the hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration . This suggests that 5-Nitro-2-furaldehyde diacetate may affect similar biochemical pathways.
Pharmacokinetics
Given its role as a precursor in the production of antimicrobial nitrofuran pharmaceuticals , it can be inferred that its bioavailability would be crucial for the efficacy of these drugs.
Result of Action
Given its role in the production of antimicrobial nitrofuran pharmaceuticals , it can be inferred that its action would result in antimicrobial effects at the molecular and cellular levels.
Action Environment
It’s known that furfural, from which the compound is derived, reacts very sensitively to resinification and experiences symmetrical aldol condensation in the presence of both acid and alkaline mediums . This suggests that the action, efficacy, and stability of this compound may also be influenced by similar environmental factors.
Biochemical Analysis
Biochemical Properties
It is known that furfural derivatives can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Nitrofurans, a class of compounds to which 5-Nitro-2-furaldehyde diacetate belongs, are known to inhibit DNA synthesis in both bacterial and mammalian cells . This suggests that this compound may have similar effects on cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that furfural, from which this compound is derived, can undergo various chemical transformations, including hydrogenation and hydroxymethylation . These reactions could potentially influence the activity of this compound at the molecular level, including its interactions with biomolecules and its effects on gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound forms single crystals when grown by slow evaporation solution growth technique . This suggests that the compound is stable under certain conditions. Information on the compound’s degradation and long-term effects on cellular function is currently lacking .
Metabolic Pathways
It is known that furfural, from which this compound is derived, can be transformed into various products through different metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-2-furanmethanediol diacetate typically involves the nitration of furfural. The process begins with the addition of acetic anhydride to a reaction vessel, followed by cooling to -5°C. A mixture of nitric acid and sulfuric acid is then added dropwise while maintaining the temperature around 0°C . The reaction is allowed to proceed for several hours, after which the mixture is neutralized with sodium carbonate solution and hydrolyzed to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of 5-nitro-2-furanmethanediol diacetate follows a similar route but on a larger scale. The use of continuous flow reactors and automated systems ensures precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-furaldehyde diacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to replace the acetate groups.
Major Products Formed
Oxidation: Products include nitro derivatives with higher oxidation states.
Reduction: Products include amine derivatives.
Substitution: Products include compounds with different functional groups replacing the acetate groups.
Scientific Research Applications
5-Nitro-2-furaldehyde diacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Nitro-2-furaldehyde diacetate
- 5-Nitrofurfural diacetate
- (5-Nitrofuran-2-yl)methylene diacetate
- 2-(Diacetoxymethyl)-5-nitrofuran
- 5-Nitrofurfurylidene diacetate
Uniqueness
This compound is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its dual acetate groups make it a versatile intermediate in organic synthesis, allowing for various chemical modifications .
Properties
IUPAC Name |
[acetyloxy-(5-nitrofuran-2-yl)methyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO7/c1-5(11)15-9(16-6(2)12)7-3-4-8(17-7)10(13)14/h3-4,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXKWKJCZNRMJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=C(O1)[N+](=O)[O-])OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020946 | |
Record name | 5-Nitro-2-furanmethanediol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92-55-7 | |
Record name | 5-Nitrofurfural diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Nitro-2-furanmethanediol diacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Nitrofurfural diacetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanediol, 1-(5-nitro-2-furanyl)-, 1,1-diacetate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Nitro-2-furanmethanediol diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5020946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-nitrofurfurylidene di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.970 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-NITRO-2-FURANMETHANEDIOL DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X0X1KNE3Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is the metabolic reduction rate of 5-Nitro-2-furaldehyde diacetate related to its potential for therapeutic use?
A2: Studies have shown a correlation between the rate of nitroreduction in nitroheterocyclic compounds like this compound and their cytotoxic and carcinogenic activity. [] Specifically, this compound exhibited a faster nitroreduction rate compared to compounds like metronidazole and nitrofurantoin when tested in vitro using systems like E. coli B/r, mouse L-929 cells, and mouse liver microsomes. [] This rapid metabolism could potentially limit its effective lifetime and lead to the formation of toxic metabolites, posing challenges for its therapeutic application. []
Q2: Are there any analytical methods available to detect and quantify this compound in complex mixtures?
A3: Yes, High-Performance Liquid Chromatography (HPLC) coupled with UV detection has been successfully employed for the determination of this compound. [] This method demonstrated good resolution of this compound from other related substances in furazolidone samples. [] Additionally, polarographic methods have also been explored for the determination of this compound. []
Q3: What are the key steps involved in the synthesis of this compound?
A4: The synthesis of this compound can be achieved through the nitration of furfural diacetate. [] This reaction often involves the use of acetyl nitrate as the nitrating agent. [] Another approach involves the condensation of 5-nitrofurfural diacetate with acetone under acidic conditions to yield 1,5-bis(5-nitro-2-furyl)pentadien-3-one, which can be further reacted to produce other derivatives. [] The synthesis of 5-nitrofurfural diacetate itself can be a valuable undergraduate laboratory experiment demonstrating the principles of aromatic nitration. []
Q4: Has this compound been crystallized and characterized structurally?
A5: Yes, research has reported the successful growth and characterization of single crystals of this compound. [] This achievement allows for a more detailed understanding of the compound's molecular structure and properties through techniques like X-ray crystallography.
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